molecular formula C17H30O B14257042 (3R)-3-Methylcyclohexadec-5-en-1-one CAS No. 391207-98-0

(3R)-3-Methylcyclohexadec-5-en-1-one

Cat. No.: B14257042
CAS No.: 391207-98-0
M. Wt: 250.4 g/mol
InChI Key: GBCSDBVICWZSEG-MRXNPFEDSA-N
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Description

(3R)-3-Methylcyclohexadec-5-en-1-one is an organic compound with a unique structure characterized by a cyclohexadecene ring with a methyl group at the 3rd position and a ketone functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methylcyclohexadec-5-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions typically include the use of a strong acid or base as a catalyst, along with appropriate solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methylcyclohexadec-5-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3R)-3-Methylcyclohexadec-5-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Methylcyclohexadec-5-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxydodecanoic Acid: Shares a similar structural motif but differs in the functional groups and chain length.

    (3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3: Another compound with a similar stereochemistry but different functional groups.

Uniqueness

(3R)-3-Methylcyclohexadec-5-en-1-one is unique due to its specific combination of a cyclohexadecene ring, a methyl group, and a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

391207-98-0

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

(3R)-3-methylcyclohexadec-5-en-1-one

InChI

InChI=1S/C17H30O/c1-16-13-11-9-7-5-3-2-4-6-8-10-12-14-17(18)15-16/h9,11,16H,2-8,10,12-15H2,1H3/t16-/m1/s1

InChI Key

GBCSDBVICWZSEG-MRXNPFEDSA-N

Isomeric SMILES

C[C@@H]1CC=CCCCCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCCCC(=O)C1

Origin of Product

United States

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